2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole
Description
2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a chloromethyl group at position 2 and an ethoxymethyl group at position 3. The 1,3,4-thiadiazole scaffold is renowned for its electron-deficient aromatic system and sulfur atom, which enhance its reactivity and ability to participate in diverse biological interactions .
Properties
IUPAC Name |
2-(chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2OS/c1-2-10-4-6-9-8-5(3-7)11-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLOPVCHYSEQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with chloromethyl and ethoxymethyl reagents. One common method includes the chloromethylation of 5-(ethoxymethyl)-1,3,4-thiadiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The chloromethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, with the reaction conditions adjusted to prevent over-hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to sulfoxides or sulfones.
Hydrolysis Products: The primary product is the corresponding alcohol.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole as a promising anticancer agent. The compound can be modified to enhance its activity against various cancer cell lines. For instance:
- Synthesis and Activity : A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer properties against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Modifications such as the introduction of piperazine or piperidine rings improved lipophilicity and overall potency .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells. Studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against multiple tumor cell lines .
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The incorporation of different substituents can significantly affect their efficacy:
- Broad-Spectrum Activity : Compounds derived from 1,3,4-thiadiazole scaffolds have demonstrated activity against a variety of bacterial strains. For example, certain derivatives have shown effectiveness against both gram-positive and gram-negative bacteria .
- Synergistic Effects : Combinations of thiadiazole derivatives with other antimicrobial agents may enhance their effectiveness through synergistic mechanisms .
Anticonvulsant Activity
The anticonvulsant potential of 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole has been explored through various in vivo studies:
- Efficacy in Animal Models : Research indicates that certain thiadiazole derivatives exhibit significant anticonvulsant activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For instance, modifications at specific positions on the thiadiazole ring have been shown to enhance protective effects against induced seizures .
- Mechanistic Insights : The anticonvulsant action is believed to involve modulation of GABAergic pathways and voltage-gated ion channels .
Summary of Findings
The applications of 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole span multiple therapeutic areas:
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Antimicrobial Activity: It disrupts microbial cell wall synthesis or interferes with essential metabolic pathways.
Polymerization: In materials science, it can initiate or propagate polymerization reactions, leading to the formation of polymers with desired properties.
Comparison with Similar Compounds
Anticancer Activity
- 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives: Compounds with electron-withdrawing substituents (e.g., halogens) on the phenyl ring exhibit enhanced cytotoxicity. For example, compound 8f (2-(2-methoxyanilino)-5-[4-(3,3-dimethyltriazol-1-yl)phenyl]-1,3,4-thiadiazole) showed an IC50 of 6.5 μM against MGC803 gastric cancer cells, outperforming 5-fluorouracil .
- 2,5-Disubstituted analogs: Compounds 40–42 (e.g., 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole) displayed IC50 values of 70–170 μM against breast cancer cell lines, indicating moderate activity .
- Comparison : The chloromethyl group in the target compound may enhance cytotoxicity through electrophilic interactions, while the ethoxymethyl group could improve solubility, a critical factor in drug bioavailability .
Anticonvulsant Activity
- 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole: Exhibited 100% protection against seizures in electroconvulsive shock tests, attributed to the hydrophobic 4-chlorophenyl and pyridyl moieties .
- Benzothiazole-linked thiadiazoles : Two derivatives with fluorophenyl and nitrophenyl groups showed 100% efficacy in the MES (maximal electroshock) model .
- Comparison : The ethoxymethyl group in the target compound may reduce neurotoxicity compared to nitro or halogen substituents, balancing efficacy and safety .
Antimicrobial Activity
- Sulfone-linked bis-heterocycles : Compound 19a demonstrated >25 mm inhibition zones against Gram-positive bacteria, linked to sulfone groups enhancing membrane disruption .
- Chlorophenyl derivatives : 3,6-Diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles showed potent inhibition of Staphylococcus aureus and E. coli .
- Comparison : The chloromethyl group in the target compound may mimic the antibacterial effects of chlorophenyl substituents, while ethoxymethyl could reduce cytotoxicity toward mammalian cells .
Structural Analogues: Thiadiazoles vs. Oxadiazoles
- 1,3,4-Oxadiazoles :
- 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole : Demonstrated superior anticancer activity (IC50 = 10–19.45 µg/mL) compared to thiadiazole analogs, likely due to the oxygen atom’s electronegativity enhancing DNA intercalation .
- Antifungal oxadiazoles : 2-((1H-indol-3-yl)methyl)-5-((ethoxymethyl)thio)-1,3,4-oxadiazole showed activity against fungal pathogens, suggesting ethoxymethyl groups are compatible with antifungal design .
- Key Difference : Thiadiazoles generally exhibit lower IC50 values in anticancer assays but higher stability in vivo due to sulfur’s resistance to oxidative metabolism .
Physicochemical Properties
- Electron effects : The chloromethyl group’s electron-withdrawing nature may enhance reactivity in nucleophilic substitution reactions, a key feature in prodrug design .
Biological Activity
2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. The structural features of this compound suggest potential applications in various therapeutic areas, including antimicrobial and anticancer activities. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.
Structural Characteristics
The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of the chloromethyl and ethoxymethyl groups enhances its reactivity and solubility, potentially influencing its biological interactions.
The biological activity of 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole is attributed to its ability to interact with specific molecular targets. This interaction may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis in antimicrobial applications.
- Antioxidant Activity : The thiadiazole moiety could contribute to scavenging free radicals.
- Anticancer Properties : Similar compounds have shown significant cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit potent antimicrobial properties. For instance:
- Compounds similar to 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL .
- The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer potential:
- In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.08 to 8.72 μg/mL .
- The structural modifications in these compounds can significantly enhance their anticancer efficacy.
Data Table: Biological Activities of Thiadiazole Derivatives
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various thiadiazole derivatives against E. coli and S. aureus. It was found that certain derivatives exhibited greater inhibition than others, suggesting structure-activity relationships that could guide future synthesis .
- Anticancer Potential : Another study focused on the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. Results indicated promising activity against MCF-7 cells with enhanced efficacy through structural modifications .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole?
The compound is typically synthesized via cyclization reactions using phosphoryl chloride (POCl₃) as a key reagent. A common method involves refluxing chloroacetic acid derivatives with acid hydrazides in POCl₃ for 5–6 hours, followed by neutralization with NaOH to isolate the product . Optimization of solvent systems (e.g., acetone or ethanol) and stoichiometric ratios of reactants is critical to achieving yields >70%. Post-synthesis purification via column chromatography (n-hexane:EtOAc, 7:1) ensures purity >95% .
Basic: How is the structural integrity of this thiadiazole derivative confirmed?
Structural confirmation relies on a combination of spectral techniques:
- IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~650 cm⁻¹ and C-S vibrations at ~690 cm⁻¹).
- ¹H/¹³C NMR resolves substituent patterns (e.g., ethoxymethyl protons as a triplet at δ 1.2–1.4 ppm and a quartet at δ 3.5–3.7 ppm).
- Elemental analysis validates empirical formulas (e.g., C₆H₈ClN₃OS) by comparing calculated vs. experimental carbon/hydrogen/nitrogen percentages (deviation <0.3% acceptable) .
Advanced: What strategies are used to optimize reaction conditions for high-yield synthesis?
Advanced optimization involves:
- DoE (Design of Experiments) to assess variables (temperature, solvent polarity, catalyst loading). For example, POCl₃-mediated reactions show higher yields at 110°C vs. 80°C due to enhanced cyclization efficiency .
- Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30-minute runs at 150 W) while maintaining yields >85% .
- In situ monitoring via HPLC tracks intermediate formation, enabling real-time adjustments to reactant ratios .
Advanced: How can molecular docking guide the design of thiadiazole-based bioactive compounds?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., antimicrobial enzymes). For example:
- Docking scores (<-7.0 kcal/mol suggest strong binding) correlate with in vitro activity against E. coli DHFR.
- Pose analysis identifies critical interactions (e.g., hydrogen bonds between the thiadiazole sulfur and Arg98 residue) .
- MD simulations (50 ns trajectories) validate stability of ligand-protein complexes .
Advanced: How are structure-activity relationships (SAR) studied for this compound?
SAR studies involve:
- Derivatization : Introducing substituents (e.g., replacing ethoxymethyl with phenyl groups) to assess steric/electronic effects.
- Biological assays : Testing derivatives against microbial panels (e.g., MIC values <25 µg/mL indicate potency) .
- QSAR modeling : Using Hammett constants (σ) to predict logP and bioavailability .
Advanced: How to resolve contradictions in elemental analysis or spectral data?
Discrepancies arise from impurities or tautomeric forms. Mitigation strategies include:
- Repetitive recrystallization (e.g., using EtOH/H₂O mixtures) to remove byproducts.
- 2D NMR (COSY, HSQC) to distinguish tautomers (e.g., thione vs. thiol forms).
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 214.0245) .
Advanced: What are the stability challenges under varying pH and temperature?
- pH stability : Degradation occurs at pH >8 (hydrolysis of chloromethyl group) or pH <2 (protonation of thiadiazole nitrogen).
- Thermal stability : Decomposition above 150°C (TGA data shows 5% weight loss at 155°C).
- Storage : Recommend anhydrous conditions at -20°C with desiccants to prevent hydrolytic cleavage .
Advanced: How to predict pharmacological activity using in silico tools?
- ADMET prediction : SwissADME estimates bioavailability (TPSA <90 Ų) and blood-brain barrier penetration (logBB >0.3).
- Toxicity profiling : ProTox-II flags hepatotoxicity risks (e.g., mitochondrial membrane disruption).
- Target fishing : SEA (Similarity Ensemble Approach) links the compound to kinase inhibition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
